molecular formula C21H45AlLiO3 B1612458 CID 16689417 CAS No. 79172-99-9

CID 16689417

Cat. No.: B1612458
CAS No.: 79172-99-9
M. Wt: 379.5 g/mol
InChI Key: LOQLYMHNMOOMHA-UHFFFAOYSA-N
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Description

CID 16689417 is also known as Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride . It is a compound with the IUPAC name lithium;tris(3-ethylpentan-3-yloxy)aluminum(1-) and the SMILES notation [Li+].CCC(CC)(CC)OAl-(CC)CC)OC(CC)(CC)CC .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation [Li+].CCC(CC)(CC)OAl-(CC)CC)OC(CC)(CC)CC . This indicates that the compound contains lithium (Li), aluminum (Al), carbon ©, and hydrogen (H) atoms.

Scientific Research Applications

Understanding CID in Biological Research

CID 16689417 is employed as a valuable tool in biological research for its ability to control protein function within cellular contexts. This methodology has seen considerable advancements, with developments in orthogonal and reversible CID systems enhancing the precision and spatiotemporal resolution of protein function control. The technique's primary application has been in dissecting signal transductions, but recent approaches have broadened its utility to include investigations into membrane and protein trafficking. The progress in CID systems demonstrates their importance in providing a nuanced understanding and manipulation of biological pathways, offering insights that are crucial for both fundamental biology and therapeutic applications (Voss, Klewer, & Wu, 2015).

Properties

InChI

InChI=1S/3C7H15O.Al.Li/c3*1-4-7(8,5-2)6-3;;/h3*4-6H2,1-3H3;;/q3*-1;+2;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOQLYMHNMOOMHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CCC(CC)(CC)O[Al-](OC(CC)(CC)CC)OC(CC)(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H45AlLiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586953
Record name PUBCHEM_16689417
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79172-99-9
Record name PUBCHEM_16689417
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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